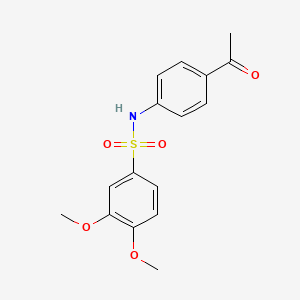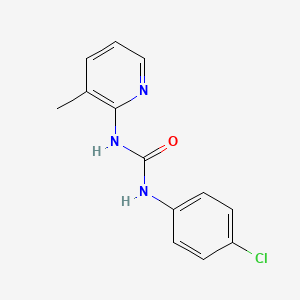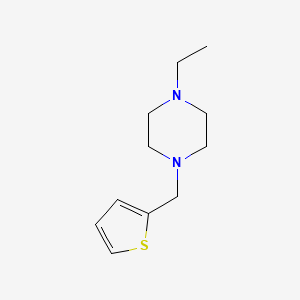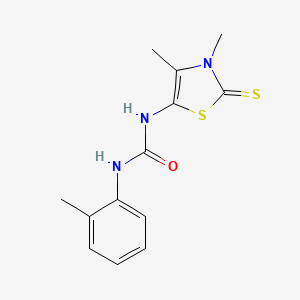
3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea is a complex organic compound that features a thiazole ring, a urea moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole ring with a sulfanylidene group.
Introduction of the Urea Moiety: The urea moiety can be introduced by reacting the thiazole derivative with an isocyanate compound. This step requires careful control of temperature and pH to ensure the formation of the desired urea linkage.
Attachment of the Methylphenyl Group: The final step involves the introduction of the methylphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a suitable methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety or the thiazole ring, potentially leading to the formation of amines or reduced thiazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, reduced thiazole derivatives
Substitution Products: Functionalized thiazole and methylphenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. The thiazole ring and urea moiety can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-4-oxo-4,5-dihydrothiazol-5-yl)-1-phenylurea
- 3-(4-Methyl-2-sulfanylidene-2,3-dihydrothiazol-5-yl)-1-(2-chlorophenyl)urea
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea stands out due to the presence of both the dimethyl-substituted thiazole ring and the methylphenyl group. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-6-4-5-7-10(8)14-12(17)15-11-9(2)16(3)13(18)19-11/h4-7H,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKUYDJLKEMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(N(C(=S)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)
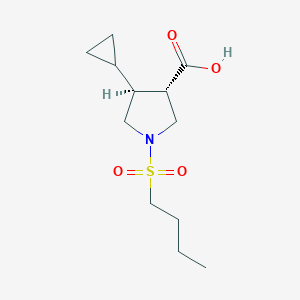
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)
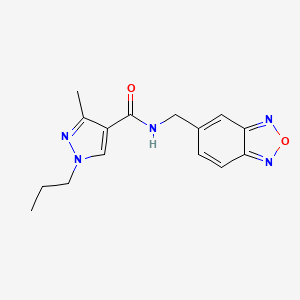
![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
